1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
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Overview
Description
This compound is a chemical reagent used in click chemistry . It has the empirical formula C18H18N6O5 and a molecular weight of 398.37 .
Synthesis Analysis
The compound may be used in the synthesis of Tz-PEG11-1,4,7-triazacyclononane-N,N,N-triacetate, a precursor for Al [18F]-NOTA-labeled tetrazine radio ligand useful in 18F-based pretargeted PET imaging system .Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. The SMILES string representation of the molecule isO=C (CCCC (ON1C (CCC1=O)=O)=O)NCC (C=C2)=CC=C2C3=NN=CN=N3
. Chemical Reactions Analysis
The succinimidyl ester functional group in the compound can react with amines for small molecule, biomolecule, or surface modification . The tetrazine group will react with strained alkenes such as transcyclooctene, norbornene, and cyclopropene to yield a stable covalent linkage .Physical and Chemical Properties Analysis
The compound is a solid and is suitable for click chemistry reactions . It has a functional group NHS ester and should be stored at −20°C .Scientific Research Applications
Synthesis of Pyrrolidines
Stereospecific Synthesis of Pyrrolidines
Research has demonstrated the stereospecific synthesis of pyrrolidines utilizing 1,3-dipolar cycloaddition of azomethine ylides to sugar-derived enones, highlighting the potential for creating enantiomerically pure pyrrolidines with defined stereochemistry. This method underscores the versatility of pyrrolidine structures in synthetic organic chemistry, potentially applicable to derivatives like the compound (Guillermo A Oliveira Udry et al., 2014).
Synthesis of Pyridinone Derivatives
Transformations of Pyridinone Ring Systems
Transformations involving pyridinone ring systems into various heterocyclic frameworks have been documented, indicating the flexibility of such core structures in generating diverse bioactive molecules. This could suggest pathways for modifying the compound to enhance its application scope (Patrik Kolar et al., 1996).
Fluorescent Properties
Fluorescence Emission in Pyrone Derivatives
The synthesis and fluorescent properties of certain pyrone derivatives, offering insights into the design of compounds with specific optical properties for potential use in materials science and bioimaging. This suggests avenues for investigating the photophysical properties of the compound (Naoko Mizuyama et al., 2008).
Antimicrobial Activity
Antimicrobial Activity of Novel Compounds
Research into the synthesis and antimicrobial activity of novel compounds, such as 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, highlights the potential of structurally complex molecules in developing new antibacterial and antifungal agents. This suggests potential bioactivity exploration for the compound (J. Salimon et al., 2011).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-2-pyrrol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-19(2)14-9-17-10-15(18-14)23-13-5-8-21(11-13)16(22)12-20-6-3-4-7-20/h3-4,6-7,9-10,13H,5,8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCJABDPFXOCKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)CN3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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